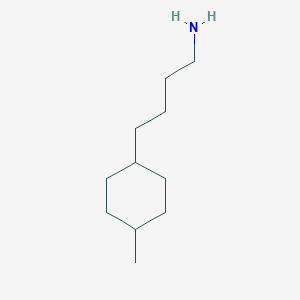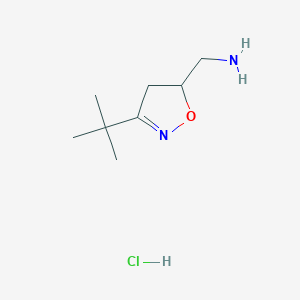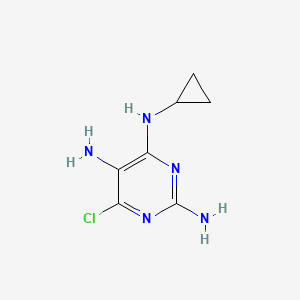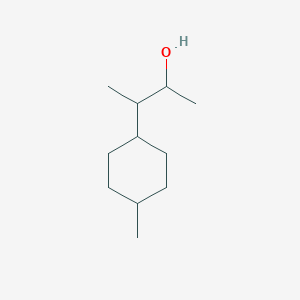
3-(4-Methylcyclohexyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C11H22O It is a secondary alcohol characterized by a cyclohexane ring substituted with a methyl group and a butanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylcyclohexyl)butan-2-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-methylbut-1-ene. This method follows Anti-Markovnikov’s addition, where borane (BH3) is added to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding ketones or aldehydes. This process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired alcohol.
化学反应分析
Types of Reactions
3-(4-Methylcyclohexyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and H2SO4.
Reduction: LiAlH4, NaBH4.
Substitution: SOCl2, PBr3.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学研究应用
3-(4-Methylcyclohexyl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-Methylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo protonation and deprotonation, leading to the formation of carbocations. These carbocations can participate in various reactions, such as dehydration to form alkenes or substitution to form alkyl halides .
相似化合物的比较
Similar Compounds
- 3-Methyl-4-cyclohexyl-2-butanol
- Cyclohexaneethanol, α,β,4-trimethyl
Uniqueness
3-(4-Methylcyclohexyl)butan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields .
属性
分子式 |
C11H22O |
|---|---|
分子量 |
170.29 g/mol |
IUPAC 名称 |
3-(4-methylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C11H22O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h8-12H,4-7H2,1-3H3 |
InChI 键 |
SCGODHIADJGHRD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)C(C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



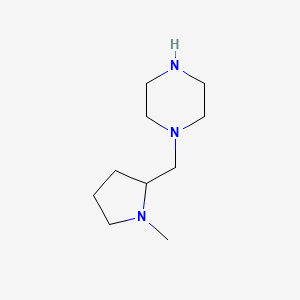
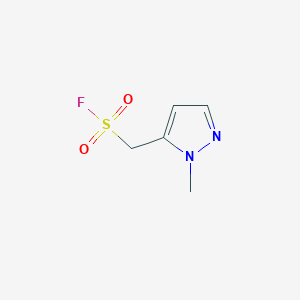
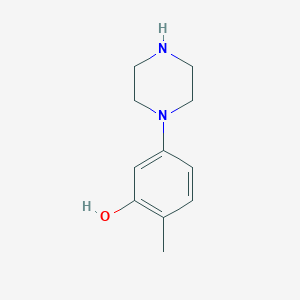

![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)
![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)


